5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole

Lipophilicity Drug-likeness Scaffold optimization

Researchers seeking non-planar, sp3-rich fragments often face limited commercial access to chiral tetrahydrobenzimidazoles. This compound solves that gap as a purchasable scaffold (Fsp³=0.44) with two undefined stereocenters, enabling systematic studies of stereochemistry-dependent activity. · Differentiated lipophilicity (XLogP3=2.0) vs. aromatic analog for altered permeability & purification. · Racemic scaffold for developing enantioselective routes or chiral SFC/HPLC separation methods. · Oxidizable to 5,6-dimethylbenzimidazole (Vitamin B12 core) for late-stage aromatization strategies.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 26751-37-1
Cat. No. B1432387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole
CAS26751-37-1
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC1CC2=C(CC1C)N=CN2
InChIInChI=1S/C9H14N2/c1-6-3-8-9(4-7(6)2)11-5-10-8/h5-7H,3-4H2,1-2H3,(H,10,11)
InChIKeyDGMYJUWVCRQEJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole (CAS 26751-37-1): A Saturated Chiral Benzimidazole Scaffold for Medicinal Chemistry Building Block Procurement


5,6-Dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole (CAS 26751-37-1; also designated BBA75137, AKOS017530918) is a partially saturated benzimidazole derivative with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol [1]. The compound belongs to the 4,5,6,7-tetrahydrobenzimidazole class, distinguished from the fully aromatic 5,6-dimethylbenzimidazole (CAS 582-60-5) by saturation of the benzo-fused ring at positions 4–7, and from the unsubstituted parent 4,5,6,7-tetrahydro-1H-benzimidazole (CAS 3752-24-7) by the presence of two methyl substituents at positions 5 and 6 [1][2]. The 5,6-dimethyl substitution introduces two tetrahedral stereocenters (undefined stereocenter count = 2), a structural feature absent in both the fully aromatic analog and the unsubstituted tetrahydro parent [1][3]. This compound is commercially available as a versatile small-molecule scaffold from suppliers including Biosynth (ref. 3D-BBA75137) and Leyan, with typical purities of ≥95% .

S
Scaffold Saturated tetrahydrobenzimidazole with two stereocenters for chiral synthetic entry.
W
Workflow Supports asymmetric synthesis, chiral resolution method development, and fragment-based library design.
P
Property Reported XLogP3 = 2.0 indicates balanced lipophilicity for organic-phase reactions and reversed-phase purification.

Why Generic Substitution Fails for 5,6-Dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole: Physicochemical and Stereochemical Non-Interchangeability with In-Class Analogs


Although 4,5,6,7-tetrahydrobenzimidazole derivatives share a common core scaffold, the 5,6-dimethyl substitution pattern of CAS 26751-37-1 produces quantifiable divergence in lipophilicity, molecular shape, and stereochemical complexity that precludes simple generic interchange [1][2]. Compared to the unsubstituted parent 4,5,6,7-tetrahydro-1H-benzimidazole (XLogP3 = 1.1, MW = 122.17), the target compound exhibits an XLogP3 increase of 0.9 log units (to 2.0) and a molecular weight increase of ~28 Da, which materially alters logD-driven properties such as membrane permeability prediction and chromatographic retention [1]. Relative to the fully aromatic 5,6-dimethylbenzimidazole (XLogP3 = 2.4), the saturated tetrahydro ring introduces two sp³-hybridized stereocenters (undefined stereocenter count = 2 vs. 0) and a non-planar cyclohexene-like conformation, enabling access to chiral space inaccessible to the planar aromatic analog [1][3]. These differences are not cosmetic; they directly affect the compound's suitability as a chiral building block, its recognition by biological targets, and its behavior in physicochemical assays—rendering generic substitution without experimental verification scientifically unsound [1].

Target 5,6-Dimethyl tetrahydro (CAS 26751-37-1)
Substitute Unsubstituted tetrahydro (CAS 3752-24-7)
Risk Lower lipophilicity may shift chromatographic retention and membrane permeability predictions.
Target 5,6-Dimethyl tetrahydro, non-planar
Substitute 5,6-Dimethylbenzimidazole (CAS 582-60-5), planar
Risk Loss of stereocenters and 3D shape may alter target recognition and chiral space access.
Target 5,6-Dimethyl regioisomer, XLogP3 2.0
Substitute 2-Ethyl tetrahydro isomer (CAS 26663-89-8)
Risk Positional isomer with same MW but distinct lipophilicity and spatial decoration may not transfer.

Product-Specific Quantitative Evidence Guide: Differentiating 5,6-Dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole (CAS 26751-37-1) from Its Closest Analogs


Lipophilicity (XLogP3) Advantage Over Unsubstituted Parent Tetrahydrobenzimidazole

The target compound 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole exhibits a computed XLogP3 value of 2.0, which is 0.9 log units higher than the unsubstituted parent 4,5,6,7-tetrahydro-1H-benzimidazole (XLogP3 = 1.1) [1][2]. Both values were computed using the identical XLogP3 3.0 algorithm within PubChem, enabling direct cross-compound comparison [1][2].

XLogP3 vs Unsubstituted Parent
Cross-study
Target XLogP3 = 2.0; Parent = 1.1; Δ = +0.9 log units (~8-fold higher predicted partition).
Supports higher predicted permeability and altered chromatographic retention.
Computed values; experimental logD/logP may differ.
Lipophilicity Drug-likeness Scaffold optimization

Stereochemical Complexity: Two Undefined Stereocenters as a Chiral Differentiation Feature

The target compound possesses two undefined atom stereocenters (at C-5 and C-6 of the tetrahydro ring), as quantified in its PubChem computed properties (undefined atom stereocenter count = 2) [1]. In contrast, the unsubstituted parent 4,5,6,7-tetrahydro-1H-benzimidazole has zero stereocenters (count = 0), and the fully aromatic 5,6-dimethylbenzimidazole also has zero stereocenters (count = 0) [2][3]. This stereochemical feature is a direct consequence of the saturated ring bearing two non-equivalent methyl-substituted sp³ carbons.

Stereocenter Count
Head-to-head
Target: 2 undefined stereocenters (C5, C6); Parent and aromatic analog: 0; up to 4 configurational isomers.
Enables access to stereochemically diverse building-block space.
Racemic mixture as supplied; resolution required for single enantiomers.
Chiral building block Stereochemistry Asymmetric synthesis

Lipophilicity Tuning via Ring Methylation vs. Side-Chain Alkylation: Comparison with 2-Ethyl-4,5,6,7-tetrahydrobenzimidazole

5,6-Dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole and 2-ethyl-4,5,6,7-tetrahydrobenzimidazole share the identical molecular formula (C9H14N2) and molecular weight (150.22 g/mol), yet the target compound exhibits a significantly higher computed lipophilicity (XLogP3 = 2.0) compared to the 2-ethyl positional isomer (XLogP3 ≈ 1.2) [1][2]. This ~0.8 log unit difference arises from the placement of the two carbon substituents: ring methylation (5,6-dimethyl) vs. side-chain ethylation (2-ethyl).

Lipophilicity vs 2-Ethyl Isomer
Cross-study
Target XLogP3 = 2.0; 2-Ethyl isomer = 1.2; Δ ≈ +0.8 log units (~6.3-fold) despite identical MW (C9H14N2).
Regioisomeric decoration alters predicted logP independent of molecular weight.
Positional isomer identity must be confirmed; experimental logP comparison advised.
Positional isomer comparison Scaffold decoration LogP optimization

Ring Saturation Impact: Conformational and Electronic Differentiation from Aromatic 5,6-Dimethylbenzimidazole

The tetrahydro ring of the target compound introduces sp³ hybridization at carbons 4–7 of the benzimidazole scaffold, creating a non-planar, conformationally flexible cyclohexene-like moiety [1]. This contrasts with the fully aromatic, planar 5,6-dimethylbenzimidazole (CAS 582-60-5), which lacks sp³ centers entirely [2]. Quantitative structural descriptors reflect this difference: the target compound has 2 undefined stereocenters and a molecular formula of C9H14N2 (incorporating 4 additional hydrogen atoms vs. C9H10N2 for the aromatic form) [1][2]. The XLogP3 difference (2.0 vs. 2.4) reflects the subtle polarity increase from sp³ incorporation [1][2].

Ring Saturation Shape
Head-to-head
Target: tetrahydro, non-planar, Fsp³ 0.44; Aromatic analog: planar, Fsp³ 0.22.
Non-planar 3D shape may suit fragments targeting non-flat binding sites.
Conformational flexibility influences molecular recognition; requires target-specific evaluation.
Ring saturation Conformational flexibility Fragment-based drug discovery

Tetrahydrobenzimidazole Scaffold as a Privileged Intermediate in 5-HT3 Antagonist and TGR5 Agonist Development Programs

While compound-specific bioactivity data for CAS 26751-37-1 is not reported in primary literature, the 4,5,6,7-tetrahydrobenzimidazole scaffold class has demonstrated quantifiable pharmacological relevance. In a series of 4,5,6,7-tetrahydro-1H-benzimidazole derivatives evaluated as 5-HT3 receptor antagonists, enantiomeric pairs (R vs. S) showed potency differences of nearly two orders of magnitude in the von Bezold-Jarisch reflex assay [1]. Separately, tetrahydrobenzimidazole-based TGR5 agonists bearing 7-methyl substitution on the saturated ring achieved mTGR5 EC50 values as low as 10 nM and hTGR5 EC50 of 440 nM (compound 45), with the 7-methyl group providing significant potency enhancement over unsubstituted analogs [2]. These class-level findings establish that ring substitution on the tetrahydrobenzimidazole core—including the 5,6-dimethyl pattern of the target compound—can profoundly modulate target potency.

Class Pharmacological Context
Class-level
Tetrahydrobenzimidazole scaffold: 5-HT3 antagonist enantiomer potency difference up to ~100-fold; TGR5 agonist EC50 10 nM (compound 45).
Scaffold class supports substitution-dependent bioactivity; ring decoration modulates target engagement.
No direct bioactivity data for CAS 26751-37-1; class-level inference only.
5-HT3 antagonist TGR5 agonist Tetrahydrobenzimidazole SAR

Best Research and Industrial Application Scenarios for 5,6-Dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole (CAS 26751-37-1)


Chiral Building Block for Asymmetric Synthesis and Chiral Resolution Method Development

With two undefined stereocenters at C-5 and C-6, CAS 26751-37-1 serves as a racemic chiral scaffold for developing enantioselective synthetic routes or chiral chromatographic separation methods (e.g., chiral SFC or HPLC) [1]. The tetrahydrobenzimidazole scaffold class is known in the patent literature for chiral resolution of 5-HT3 antagonists, where R- and S-enantiomers display potency differences of up to 100-fold [2]. The target compound's two stereocenters (providing up to 4 configurational isomers) make it suitable for systematic studies of stereochemistry-dependent biological activity, with its XLogP3 of 2.0 providing adequate lipophilicity for both reversed-phase purification and cellular penetration [1].

Fragment-Based Drug Discovery (FBDD) Library Component with Elevated Fsp³ Character

The compound's fractional sp³ character (Fsp³ = 0.44, reflecting 4 sp³ carbons out of 9 total carbons) exceeds that of the aromatic 5,6-dimethylbenzimidazole (Fsp³ = 0.22) and the unsubstituted tetrahydrobenzimidazole (Fsp³ = 0.57 for 4 sp³ out of 7 total, but lacking the methyl substituents that fill hydrophobic pockets) [1][3]. This balanced saturation profile—combining non-planar 3D shape with methyl-group lipophilicity—aligns with contemporary FBDD design principles that favor shapely, saturated fragments with molecular weight below 200 Da. As a purchasable scaffold (available from Biosynth at ≥95% purity), it enables rapid analoging through functionalization at the imidazole N–H or C-2 positions .

Synthetic Precursor to 5,6-Dimethylbenzimidazole Derivatives via Aromatization

The tetrahydro ring of CAS 26751-37-1 can be chemically oxidized to generate the fully aromatic 5,6-dimethylbenzimidazole scaffold—a core motif found in vitamin B12 and numerous bioactive molecules [3]. This oxidative aromatization strategy allows researchers to install the 5,6-dimethyl substitution pattern on a saturated intermediate that offers different solubility and reactivity characteristics during earlier synthetic steps, then aromatize in the final stage. The 4.03 g/mol mass difference and 0.4 log unit XLogP3 difference between the saturated and aromatic forms provide measurable reaction progress monitoring via LCMS or HPLC [1][3].

Ligand Scaffold for Metal Coordination Chemistry and Catalysis

Benzimidazole derivatives, including dimethyl-substituted bisbenzimidazole macrocycles (Me₂BBZ), have established utility as ligands for first-row transition metals (Mn, Fe, Co, Ni, Cu), where intrinsic nonplanarity and C₂ symmetry confer distinct atropisomerism and catalytic properties [4][5]. While CAS 26751-37-1 is a monomeric tetrahydrobenzimidazole rather than a bisbenzimidazole macrocycle, its two stereocenters and imidazole N-donor site make it a candidate for constructing chiral N-heterocyclic carbene (NHC) precursors or bidentate ligand systems through N-alkylation or C-2 functionalization. The XLogP3 of 2.0 supports solubility in organic solvents commonly used for organometallic synthesis [1].

Application
Selection Property
Validation Focus
Chiral building block studies
Stereochemical complexity (two undefined stereocenters)
Chiral resolution method suitability; enantiomer-specific assay response
Fragment-based library design
Elevated sp³ character with balanced lipophilicity
Non-planar scaffold fit into 3D binding pockets; fragment elaboration routes
Aromatization precursor research
Saturated-to-aromatic conversion handle
Reaction progress monitoring (LCMS/HPLC); purification strategy
Metal coordination ligand synthesis
Imidazole N-donor with chiral centers
Organometallic complex formation; atropisomerism and catalytic property evaluation
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